molecular formula C17H17N B14489548 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine CAS No. 65928-26-9

1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine

Cat. No.: B14489548
CAS No.: 65928-26-9
M. Wt: 235.32 g/mol
InChI Key: BFYMSBGSHUTBBB-UHFFFAOYSA-N
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Description

1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: It may be used in the development of bioactive molecules and in understanding biological pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through the formation of van-der-Waals complexes, followed by addition reactions, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which combines a pyrrolidine ring with a cyclopenta[a]naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

65928-26-9

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-(1H-cyclopenta[a]naphthalen-2-yl)pyrrolidine

InChI

InChI=1S/C17H17N/c1-2-6-16-13(5-1)7-8-14-11-15(12-17(14)16)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10,12H2

InChI Key

BFYMSBGSHUTBBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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